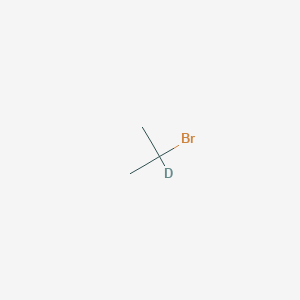

2-Bromopropane-2-d1

Vue d'ensemble

Description

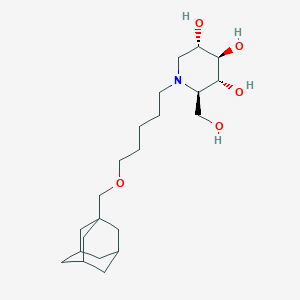

2-Bromopropane-2-d1, also known as Isopropyl-2-d1 bromide, is a chemical compound with the linear formula (CH3)2CDBr . It has a molecular weight of 124.00 and is used in closed systems in factories, mainly as an intermediate for medicines, pesticides, and other chemicals .

Synthesis Analysis

2-Bromopropane-2-d1 is prepared by heating isopropanol with hydrobromic acid . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Molecular Structure Analysis

The molecular structure of 2-Bromopropane-2-d1 is represented by the linear formula (CH3)2CDBr . It has a molecular weight of 122.992 Da and a monoisotopic mass of 121.973106 Da .Chemical Reactions Analysis

In an elimination reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Physical And Chemical Properties Analysis

2-Bromopropane-2-d1 has a density of 1.321 g/mL at 25 °C, a boiling point of 59 °C, and a refractive index n20/D of 1.4252 . It also has a flash point of 19.4±0.0 °C .Applications De Recherche Scientifique

Toxicity and Occupational Health Risks

2-Bromopropane, primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals, has been identified as posing significant reproductive and hematopoietic toxicity. Studies have shown its adverse effects on both male and female reproductive organs as well as on hematopoietic organs. In males, it can damage spermatogonia, leading to impaired testicular function. In females, its exposure may disturb the estrous cycle and cause loss of oocytes, indicating ovarian dysfunction. Additionally, exposure to 2-bromopropane could result in bone marrow impairment, manifesting as pancytopenia. Although its mutagenic potential appears weak in bacterial assays, the need for stringent occupational exposure limits has been emphasized to mitigate these risks (Takeuchi, Ichihara, & Kamijima, 1997).

Environmental and Health Surveillance

The environmental persistence of 2-bromopropane and related compounds poses a significant challenge for public health, necessitating ongoing surveillance and research into its effects. Studies have highlighted the importance of monitoring and understanding the environmental concentrations of such substances to assess their potential impact on human health and the environment effectively. This includes investigating the sources, distribution, and toxicokinetics of 2-bromopropane to develop comprehensive strategies for managing its risks and reducing exposure (Koch & Sures, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-2-deuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584007 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropane-2-d1 | |

CAS RN |

4067-80-5 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4067-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)